1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea, also known as SB 332235, is a synthetic compound primarily recognized for its role as a nonpeptide antagonist of the C-X-C chemokine receptor type 2 (CXCR2). This compound exhibits a high inhibitory concentration (IC50) of 7.7 nanomolar, demonstrating significant selectivity for CXCR2 over CXCR1, with a selectivity factor of 285-fold . The compound is classified under the category of sulfonamide derivatives and phenylureas, which are known for their diverse biological activities.
The synthesis of 1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea involves several key steps:
The detailed reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but were not specified in the sources reviewed .
The molecular formula of 1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea is C13H10Cl3N3O4S. Key structural features include:
The compound's InChI key is WTLRWOHEKQGKDS-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O .
1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea can undergo several chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The primary mechanism of action for 1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea involves its antagonistic effects on the CXCR2 receptor. By binding to this receptor:
The physical and chemical properties of 1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential applications in drug development .
1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea has several scientific applications:
The core structure of 1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea integrates pharmacophores engineered for dual bioactivity: the urea scaffold enables hydrogen bonding with biological targets, while halogenation and sulfamoylation enhance target affinity and cellular penetration. Urea derivatives exhibit broad bioactivity due to their capacity for forming up to six hydrogen bonds via carbonyl and imino groups (–NH–C(=O)–NH–), critical for interactions with enzymes or receptors [9]. In this compound, the ortho-hydroxy group adjacent to the urea linkage facilitates intramolecular hydrogen bonding, stabilizing a pseudo-six-membered ring conformation that preorganizes the molecule for target binding [6]. The trichlorinated phenyl rings induce electron withdrawal, modulating electron density across the scaffold to resist metabolic degradation—a strategy validated in agrochemical and pharmaceutical agents like fungicidal phenylurea derivatives [1] [5].
Bioactivity-Oriented Molecular Design:
Table 1: Key Pharmacophores and Their Roles in Bioactivity Design
Pharmacophore | Function | Structural Impact |
---|---|---|
Urea core (–NH–C(=O)–NH–) | Dual H-bond donor/acceptor | Bidentate target binding; conformational rigidity |
Ortho-hydroxy group | Intramolecular H-bond with urea carbonyl | Preorganization for target engagement |
2,3-Dichlorophenyl ring | Electron withdrawal; halogen bonding | Metabolic stability; enhanced binding affinity |
Sulfamoyl (–SO₂NH₂) | Polarity modulation; H-bonding | Solubility adjustment; membrane permeability |
Synthesis initiates with regioselective sulfamoylation of 4-chloro-2-hydroxyaniline precursors. Sulfamoyl chloride (ClSO₂NH₂) is preferred over sulfamate esters due to higher electrophilicity, reacting under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to minimize polysulfonylation [8]. Critical to regiocontrol is the ortho-directing effect of the hydroxy group, which coordinates with sulfamoyl chloride via hydrogen bonding, steering sulfamoylation exclusively to the para-position relative to the hydroxy group (ortho to the amino group). This yields 4-chloro-2-hydroxy-5-sulfamoylaniline with >95% regioselectivity [8].
Chlorination employs electrophilic chlorinating agents (e.g., SO₂Cl₂, NCS) in dichloromethane at –20°C. The sulfamoyl group’s electron-withdrawing nature deactivates the meta-position, directing chlorination to the ortho-site relative to the hydroxy group (C3 position). This step is monitored via in situ NMR to prevent over-chlorination, achieving 85–90% yield [4] [8].
Table 2: Optimization of Regioselective Functionalization
Step | Conditions | Regioselectivity | Yield | Key Control Parameter |
---|---|---|---|---|
Sulfamoylation | ClSO₂NH₂, 10% NaOH, 0°C, 2 h | >95% (C5 position) | 88% | pH maintenance below 8.0 |
Electrophilic chlorination | NCS, CH₂Cl₂, –20°C, 1 h | >90% (C3 position) | 86% | Temperature control; stoichiometry (1.05 eq NCS) |
The final urea bridge formation employs a stepwise coupling strategy between 4-chloro-2-hydroxy-3-sulfamoyl-5-aminoaniline and 2,3-dichlorophenyl isocyanate. Key challenges include minimizing symmetrical urea byproducts and epimerization at labile chiral centers. Optimal conditions use high-purity aryl isocyanate (1.2 eq) in anhydrous THF with catalytic DMAP (5 mol%) under nitrogen at 25°C, achieving 92% isolated yield [3] [9]. Alternatives like carbonyldiimidazole (CDI)-mediated coupling show lower efficiency (<75%) due to imidazole adduct formation.
Solvent and Catalyst Screening:
Table 3: Coupling Reaction Optimization Parameters
Condition | Variation | Yield | Byproduct Formation | Remarks |
---|---|---|---|---|
Solvent | THF | 92% | <5% | Optimal solubility |
DMF | 87% | 8–10% | Thermal degradation risk | |
Catalyst | DMAP (5 mol%) | 92% | <5% | Fast kinetics (t = 4 h) |
Et₃N (1.0 eq) | 78% | 15% | Base-induced decomposition | |
Stoichiometry | Isocyanate (1.2 eq) | 92% | <5% | Minimizes diurea formation |
Isocyanate (1.0 eq) | 75% | 12% | Incomplete conversion |
Characterization Validation:Post-synthesis, FT-IR confirms urea C=O stretch at 1640–1660 cm⁻¹ and sulfamoyl S=O at 1340 cm⁻¹. ¹H NMR shows diagnostic urea –NH peaks at δ 8.4–9.1 ppm, while ¹³C NMR verifies the urea carbonyl at δ 155–158 ppm. HPLC purity exceeds 99% after recrystallization from ethanol/water [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1